5-(Sec-butyl)isoxazol-3-amine

Chiral synthesis Enantiomeric resolution Stereochemistry

Researchers requiring a chiral isoxazole building block face limited access to enantiomerically pure C5-substituted analogs. 5-(Sec-butyl)isoxazol-3-amine addresses this gap as a 3,5-disubstituted scaffold with a sec-butyl chiral center absent in achiral n-butyl or tert-butyl derivatives. The C3 primary amine enables amide, sulfonamide, and urea derivatization, while the branched alkyl group modulates lipophilicity and binding pocket occupancy for systematic SAR. - Chiral probe for enantioselective reaction development and chiral resolution methods - Reference standard for HPLC method development (MW 140.18, predicted bp 254.4 °C) - Key starting material for herbicide and fungicide analog synthesis

Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol
Cat. No. B13525096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Sec-butyl)isoxazol-3-amine
Molecular FormulaC7H12N2O
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESCCC(C)C1=CC(=NO1)N
InChIInChI=1S/C7H12N2O/c1-3-5(2)6-4-7(8)9-10-6/h4-5H,3H2,1-2H3,(H2,8,9)
InChIKeyAABKRGPYNKNDNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Sec-butyl)isoxazol-3-amine: Technical Overview and Procurement


5-(Sec-butyl)isoxazol-3-amine (C₇H₁₂N₂O, MW 140.18) is a 3,5-disubstituted isoxazole bearing a sec-butyl group at the C5 position and a primary amine at the C3 position . The sec-butyl substituent introduces a chiral center, distinguishing this compound from achiral n-butyl and tert-butyl analogs and from methyl-substituted derivatives . Isoxazole-containing compounds are widely employed as privileged scaffolds in medicinal chemistry and agrochemical development due to the heterocycle‘s capacity for hydrogen bonding, bioisosteric replacement of carbonyl groups, and metabolic stability [1].

Chiral scaffold

Sec-butyl stereocenter supports enantioselective synthesis and chiral resolution study contexts

Building block

3-Amino handle enables amide, sulfonamide, and urea library synthesis for SAR exploration

Why Generic Isoxazol-3-amine Analogs Are Not Interchangeable


Within the isoxazol-3-amine class, alkyl substitution pattern at C5 is a non-interchangeable determinant of physicochemical properties, biological target engagement, and stereochemical outcomes [1]. The sec-butyl group confers a chiral center absent in n-butyl, tert-butyl, and methyl analogs, directly impacting enantioselective interactions in asymmetric synthesis and chiral resolution studies . Furthermore, literature on structurally related isoxazole derivatives demonstrates that variation in alkyl chain branching (sec-butyl versus isobutyl versus tert-butyl) alters lipophilicity, membrane permeability, and binding pocket occupancy, rendering generic substitution without experimental validation unreliable .

Chiral center absent in n-butyl, tert-butyl, and methyl analogs – may limit enantioselective applications without validation.

Alkyl branching alters lipophilicity and membrane permeability – direct substitution may shift binding-pocket occupancy.

Generic isoxazole scaffolds with different C5 substitution – reported target engagement profiles may not transfer.

Product-Specific Differentiation Evidence


Stereochemical Advantage: Sec-Butyl Chiral Center

5-(Sec-butyl)isoxazol-3-amine contains a chiral sec-butyl group at C5, distinguishing it from achiral analogs such as 5-methylisoxazol-3-amine and 5-tert-butylisoxazol-3-amine. Both (R)- and (S)-enantiomers of 5-(sec-butyl)isoxazole derivatives are commercially documented, enabling enantioselective applications . The sec-butyl chiral center introduces an asymmetric carbon (C2 of the butyl chain) with distinct spatial orientation, which influences molecular recognition in chiral environments [1]. In contrast, n-butyl and tert-butyl substituents lack chirality, and isopropyl substituents offer different steric profiles.

Chiral center
Class-level
Sec-butyl (R/S available) vs. achiral analogs (tert-butyl, n-butyl, methyl)

Supports enantioselective study context

Class-level inference; data to verify

Chiral synthesis Enantiomeric resolution Stereochemistry

Boiling Point Differentiation from tert-Butyl Analog

5-(Sec-butyl)isoxazol-3-amine (CAS 344353-06-6, 3-substituted isomer) exhibits a predicted boiling point of 254.4 ± 20.0 °C at 760 mmHg [1]. In comparison, the structurally related 3-amino-5-tert-butylisoxazole (CAS 55809-36-4) exhibits a predicted boiling point of 248.1 ± 28.0 °C, representing a ~6.3 °C differential . This boiling point difference reflects the distinct molecular packing and intermolecular interactions conferred by sec-butyl branching versus the compact tert-butyl group.

Boiling point
Cross-study comparable
~6.3 °C higher bp (254.4 vs 248.1 °C)

Supports purification parameter review

Predicted values; data to verify

Physicochemical properties Purification Process chemistry

Synthetic Versatility: C5 Sec-Butyl Modification Handle

5-(Sec-butyl)isoxazol-3-amine is identified as a building block for complex organic molecule synthesis . The 3-amino group serves as a nucleophilic handle for amide bond formation, sulfonamide synthesis, and urea coupling, while the C5 sec-butyl group provides steric bulk distinct from methyl, ethyl, or tert-butyl analogs. This substitution pattern enables exploration of hydrophobic pocket occupancy in target binding sites not achievable with smaller or achiral C5 substituents . In contrast, 5-methylisoxazol-3-amine offers minimal steric hindrance, and 5-phenylisoxazol-3-amine introduces aromatic π-interactions.

Steric bulk
Class-level
Branched C4, chiral vs. methyl (minimal), tert-butyl (compact achiral)

Supports SAR exploration context

Qualitative steric property; class inference

Medicinal chemistry Library synthesis Building blocks

Agrochemical Relevance: Sec-Butyl Isoxazoles in Patents

Isoxazole derivatives bearing sec-butyl substituents are explicitly claimed in multiple agrochemical patents. WO 97/43270 describes herbicidally effective isoxazole derivatives where sec-butyl is listed among preferred alkyl substituents (R1, R2 = C1-C8 alkyl including sec-butyl) [1]. Additionally, AU2003221322A1 discloses substituted isoxazole alkylamine derivatives as agricultural and horticultural fungicides [2]. A review of oxazole and isoxazole chemistry in crop protection notes that the specific alkyl substitution pattern on the isoxazole core modulates herbicidal, fungicidal, and insecticidal efficacy profiles .

Patent relevance
Class-level
Sec-butyl claimed in herbicide/fungicide patents (WO 97/43270, AU2003221322A1)

Supports agrochemical screening context

Patent-derived class inference; field-specific

Agrochemical Herbicide Crop protection

Commercial Availability and Purity Benchmarking

5-(Sec-butyl)isoxazol-3-amine (CAS 1469007-95-1) is commercially available from multiple suppliers with specified purity grades. Leyan offers this compound at 98% purity . In comparison, the regioisomeric 3-(sec-butyl)isoxazol-5-amine (CAS 344353-06-6) is also commercially available, providing researchers with regioisomeric options for comparative structure-activity studies [1]. This commercial availability with defined purity specifications supports procurement decisions based on experimental requirements.

Commercial purity
Specification review
98% purity (Leyan catalog)

Supports procurement quality benchmark

Vendor specification; regioisomer available

Procurement Quality control Vendor comparison

Research and Industrial Applications of 5-(Sec-butyl)isoxazol-3-amine


Chiral Scaffold for Enantioselective Synthesis

The sec-butyl substituent at C5 introduces a chiral center, enabling its use in enantioselective reactions and chiral resolution method development. Both (R)- and (S)-enantiomers of 5-(sec-butyl)isoxazole derivatives are commercially documented , supporting asymmetric synthesis campaigns where stereochemical outcomes are critical. This application is not feasible with achiral analogs such as 5-methyl-, 5-ethyl-, 5-n-butyl-, or 5-tert-butylisoxazol-3-amines.

Medicinal Chemistry SAR: C5 Hydrophobic Pocket Exploration

The 3-amino group provides a reactive handle for amide, sulfonamide, and urea derivatization, while the C5 sec-butyl group offers distinctive steric bulk and branching . This combination enables systematic SAR studies of alkyl substitution effects on target binding, membrane permeability, and metabolic stability that cannot be replicated using linear (n-butyl) or compact (tert-butyl) analogs .

Agrochemical Discovery: Reference Compound and Intermediate

Given the explicit inclusion of sec-butyl-substituted isoxazoles in herbicide and fungicide patent claims [1], 5-(sec-butyl)isoxazol-3-amine serves as a relevant scaffold for crop protection research. It may function as a reference standard in analytical method development, a starting material for novel agrochemical synthesis, or a comparator in structure-activity relationship studies of isoxazole-based pesticides [2].

Physicochemical Reference Standard for Isoxazole Characterization

The documented physicochemical properties—including molecular weight (140.18 g/mol), molecular formula (C₇H₁₂N₂O), and predicted boiling point (254.4 ± 20.0 °C) [3]—support its use as a reference standard in analytical chemistry applications, including HPLC method development, mass spectrometry calibration, and structure confirmation of related isoxazole derivatives.

Application
Selection Property
Validation Focus
Chiral synthesis research
Sec-butyl stereocenter
Enantiomer-attribution review
SAR exploration
Steric bulk at C5
Binding-occupancy interpretation
Agrochemical screening studies
Patent-class isoxazole relevance
Structure-activity review
Analytical reference standard
Documented physicochemical profile
Method development context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


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